molecular formula C26H21FN2O5S B15026251 ethyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15026251
M. Wt: 492.5 g/mol
InChI Key: FPUGCVSZQYTAEQ-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a fluorophenyl group, a chromeno-pyrrol core, and a thiazole ring

Preparation Methods

The synthesis of ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrol core: This step involves the condensation of appropriate starting materials under controlled conditions to form the chromeno-pyrrol structure.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.

    Formation of the thiazole ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a halogenated compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.

    Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-[1-(2-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21FN2O5S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H21FN2O5S/c1-5-33-25(32)23-14(4)28-26(35-23)29-20(15-8-6-7-9-17(15)27)19-21(30)16-10-12(2)13(3)11-18(16)34-22(19)24(29)31/h6-11,20H,5H2,1-4H3

InChI Key

FPUGCVSZQYTAEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=CC=C5F)C

Origin of Product

United States

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